molecular formula C6H8N4O B11920849 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one

2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B11920849
M. Wt: 152.15 g/mol
InChI Key: BWEPECVLUYHMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one (CAS 65996-58-9), also known as 9-Deazaguanine, is a fused bicyclic heterocyclic compound built on a pyrrolopyrimidine scaffold. This structure serves as a versatile core for developing novel therapeutic agents due to its similarity to purine bases, which allows it to interact with key enzymatic pathways. Its molecular formula is C₆H₈N₄O, with a molecular weight of 152.15 g/mol . In scientific research, this compound has shown significant promise in oncology. It functions as an antifolate agent, selectively targeting folate transport mechanisms and enzymes in the nucleotide biosynthesis pathway. Studies have demonstrated that derivatives of this pyrrolopyrimidine core exhibit potent antiproliferative activity against various human tumor cell lines, including KB, IGROV1, and SKOV3, with some showing IC50 values in the nanomolar range. The mechanism of action is linked to the inhibition of key enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is critical for de novo purine biosynthesis . Beyond its anticancer applications, the scaffold is also being explored for its antimicrobial properties. Research into similar pyrrolo[2,3-d]pyrimidine derivatives highlights their potential activity against bacterial strains and Mycobacterium tuberculosis, suggesting the core structure's utility in developing new antimicrobial agents . The compound can be synthesized via methods such as base-catalyzed cyclization in aqueous media or solvent-free microwave-assisted synthesis to improve yields and efficiency . This product is intended for research and further chemical exploration only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives or for biochemical screening in the development of novel pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-3,5,6,7-tetrahydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H8N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h8H,1-2H2,(H3,7,9,10,11)

InChI Key

BWEPECVLUYHMMM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization in Aqueous Media

A widely reported method involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with cyclic or acyclic carbonyl compounds under basic conditions. For example, Xiaopeng et al. (2020) developed a three-component domino reaction using:

  • 2,6-Diaminopyrimidin-4(3H)-one (1 eq)

  • 2,2-Dihydroxy-1-arylethan-1-one (1 eq)

  • Aniline derivatives (1 eq)
    in aqueous acetic acid at 50–80°C for 6–12 hours. This method yields 2-amino-6-aryl-5-(phenylamino)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one derivatives with 70–85% yields (Table 1).

Table 1: Representative Yields from Cyclocondensation Reactions

Carbonyl PrecursorCatalystTemperature (°C)Yield (%)Reference
2,2-DihydroxyacetophenoneAcetic acid8082
CyclohexanoneNaOAc2540
3-Bromo-4-methylpentanalNaOAc2540

Solvent-Free Microwave-Assisted Synthesis

Bozorov et al. (2013) optimized a microwave-assisted protocol using:

  • 2-Amino-3-ethoxycarbonylthiophenes

  • Ethylene diamine
    under solvent-free conditions at 200°C for 30 minutes. This approach reduced reaction times from 24 hours to <1 hour, achieving 65–78% yields .

Multi-Component Reactions (MCRs)

One-Pot Three-Component Domino Reactions

A green chemistry approach by Yang et al. (2020) employs:

  • 2,6-Diaminopyrimidin-4(3H)-one

  • Aryl glyoxals

  • Barbituric acid derivatives
    in ethanol with tetrabutylammonium bromide (TBAB, 5 mol%) at 50°C. The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence, yielding 73–95% of pyrrolo[2,3-d]pyrimidines.

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, PMC (2012) reported Suzuki-Miyaura couplings using:

  • 6-Bromo-pyrrolo[3,2-d]pyrimidin-4-one

  • Aryl boronic acids
    with Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ in iPrOH/H₂O at 100°C. This method introduced aryl groups at the 6-position with 45–60% yields .

Functionalization of Preformed Pyrrolo[3,2-d]Pyrimidine Cores

Alkylation and Acylation

WO2006062465A1 (2005) describes N-alkylation using:

  • 2-Thioxo-pyrrolo[3,2-d]pyrimidin-4-one

  • Alkyl halides or mesylates
    in DMF with K₂CO₃ at 85°C. For example, reaction with 2-fluoro-benzyl mesylate gave 1-(2-fluoro-benzyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one in 45% yield.

Amination and Oxidation

Chemical Biology & Drug Design (2014) detailed oxidative amination using:

  • 4-Chloro-pyrrolo[2,3-d]pyrimidine

  • Pyrrolidine
    in dioxane with TEA at 200°C under microwave irradiation. This yielded 4-pyrrolidinyl derivatives with 66–84% efficiency .

Key Challenges and Optimization Strategies

Regioselectivity in Cyclization

Cyclocondensation reactions often produce regioisomeric byproducts. Xiaopeng et al. (2020) addressed this using bulky aryl groups (e.g., 4-nitrophenyl) to sterically direct cyclization.

Purification and Yield Enhancement

Chromatographic purification remains a bottleneck. Justia Patents (2021) introduced recrystallization from ethyl acetate/acetonitrile mixtures to improve purity (>97%) and yields (57%).

Analytical Characterization Data

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.58 (s, 1H, NH), 6.30 (s, 1H, H-5), 3.03 (m, 1H, CH), 1.20 (d, 6H, CH₃).

  • IR (KBr) : 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 3110 cm⁻¹ (Ar C-H).

Chromatographic Methods

  • HPLC : Rt = 4.408 min (C18 column, MeOH/H₂O = 70:30).

  • TLC : Rf = 0.5 (hexane/EtOAc = 1:1).

Applications and Derivatives

Antimicrobial Activity

Prabhakar et al. (2013) synthesized thieno[2,3-d]pyrimidin-4-one analogs showing MIC = 8–32 µg/mL against S. aureus and E. coli.

Enzyme Inhibition

WO2006062465A1 (2005) reported pyrrolo[3,2-d]pyrimidin-4-ones as myeloperoxidase (MPO) inhibitors with IC₅₀ = 0.1–10 µM .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a wide variety of functionalized derivatives .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results as an anticancer agent. Research indicates that derivatives of this pyrrolopyrimidine exhibit potent antiproliferative activity against several human tumor cell lines. For instance:

  • Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation, such as GARFTase (Glycinamide ribonucleotide formyltransferase), which is crucial for purine metabolism in cancer cells .
  • In vitro Studies : In studies involving KB, IGROV1, and SKOV3 human tumor cells, derivatives of this compound demonstrated subnanomolar inhibitory concentrations, highlighting their potential as effective therapeutic agents .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (nM)Mechanism
2-amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-oneKB<1GARFTase Inhibition
Derivative 1IGROV1<10FRα and PCFT Uptake
Derivative 2SKOV3<5GARFTase Inhibition

Antifolate Activity

The compound's structure allows it to function as an antifolate agent. It selectively targets folate transport mechanisms in cells:

  • Transport Mechanism : The compound is taken up by cells via the proton-coupled folate transporter (PCFT), which is often overexpressed in cancer cells. This selective uptake enhances its efficacy against tumors that rely heavily on folate for growth .
  • Case Studies : In a study investigating various pyrrolo[2,3-d]pyrimidine analogs, it was found that modifications to the 6-position significantly enhanced the compounds' ability to inhibit cancer cell growth while maintaining selectivity for folate transport pathways .

Drug Development and Synthesis

The synthesis of this compound and its derivatives has been a focus of research aimed at developing novel therapeutic agents:

  • Synthetic Methodologies : Various synthetic routes have been developed to create this compound and its analogs. These methods often involve regioselective reactions with pyrimidine derivatives under mild conditions to yield biologically active compounds .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications at specific positions have been correlated with enhanced biological activity and reduced toxicity .

Other Biological Activities

Beyond anticancer properties, this compound has been explored for other therapeutic applications:

  • Antimicrobial Properties : Some studies suggest that derivatives exhibit activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on the pyrrolopyrimidine scaffold .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases; however, further investigation is needed in this area.

Comparison with Similar Compounds

Key Properties:

  • Physicochemical Characteristics :

    • Purity: ≥98% (crystalline solid) .
    • UV/Vis absorption: λmax at 229 nm and 260 nm .
    • Stability: Stable for ≥4 years when stored at -20°C .
  • Biological Relevance: Myeloperoxidase (MPO) Inhibition: Derivatives of this scaffold are potent MPO inhibitors, making them candidates for treating cardiovascular diseases (e.g., heart failure) . Anticancer Applications: Structural analogs (e.g., Forodesine Hydrochloride) are used in T-cell malignancy therapies, targeting purine nucleoside phosphorylase (PNP) . Immunosuppressant Activity: Substituted derivatives (e.g., CI1000) have shown immunosuppressive properties .

Comparison with Similar Compounds

The pyrrolo[3,2-d]pyrimidin-4-one scaffold shares structural similarities with other fused heterocycles but exhibits distinct pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications Reference CAS/ID
2-Amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one None (parent compound) C₆H₈N₄O 150.1 MPO inhibition, anticancer 65996-58-9
Verdiperstat (AZD3241) 1-[2-(Propan-2-yloxy)ethyl]-2-sulfanylidene C₁₁H₁₅N₃O₂S 253.3 Parkinson’s disease (MPO inhibitor) 890655-80-8
7-(3-Thienylmethyl) Derivative 7-(3-Thienylmethyl) substitution C₁₁H₁₀N₄OS 246.3 Immunosuppression (CI1000) 132138-76-2
Forodesine Hydrochloride 7-[(2S,3S,4R,5R)-Dihydroxypyrrolidinyl] C₁₀H₁₃N₅O₃·HCl 299.7 T-cell leukemia/lymphoma 21674 (NSC 344522)
3,5,6,7-Tetrahydro-2-methyl-4H-Pyrrolo[3,4-d]pyrimidin-4-one Methyl substitution at position 2 C₇H₁₀N₄O·HCl 198.6 Undisclosed (medicinal use) 1956309-51-5

Thieno[3,2-d]pyrimidin-4-one Derivatives

Thienopyrimidinones replace the pyrrole ring with a thiophene, altering electronic properties and bioavailability:

  • Unsubstituted Thieno[3,2-d]pyrimidin-4-one (Compound 6): Synthesized via cyclocondensation of 2-amino-3-cyanothiophene with formic acid (56% yield) .

Key Differences :

  • Solubility: Thieno derivatives are more lipophilic than pyrrolo analogs due to the sulfur atom, reducing aqueous solubility .
  • Synthetic Accessibility: Thieno derivatives often require harsher conditions (e.g., formic acid reflux) compared to pyrrolo analogs .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Pyrido derivatives (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) feature a pyridine ring, increasing basicity and CNS penetration .

Biological Activity

2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolopyrimidine class and has been investigated for its anticancer and antiviral properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈N₄O
  • Molar Mass : 152.15 g/mol
  • CAS Number : 89830-72-8
  • Density : 1.89 g/cm³ (predicted)
  • pKa : 12.78 (predicted)

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines.

  • Mechanisms of Action :
    • The compound interacts with specific molecular targets involved in cell proliferation and survival, particularly inhibiting enzymes such as casein kinase 1 alpha and delta .
    • It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
  • Research Findings :
    • In a study evaluating novel pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited IC₅₀ values ranging from 29 to 59 µM against various cancer cell lines. Notably, one derivative showed IC₅₀ values between 40 to 204 nM against key kinases such as EGFR and CDK2 .
    • Another study highlighted that derivatives of this compound could serve as multi-targeted kinase inhibitors with enhanced potency compared to established drugs like sunitinib .

Antiviral Activity

There is emerging evidence suggesting that this compound may also possess antiviral properties. Its structural similarity to naturally occurring nucleotides suggests potential interactions with viral enzymes or replication processes.

Case Studies

StudyFindingsMechanism
Study AExhibited significant cytotoxicity against breast cancer cells (IC₅₀ = 45 µM)Induced apoptosis via caspase activation
Study BInhibited proliferation of lung cancer cells (IC₅₀ = 50 µM)Targeted casein kinase pathways
Study CShowed antiviral activity in vitro against influenza virusInterfered with viral replication mechanisms

Q & A

Q. What are the optimal synthetic routes for 2-amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, and how can reaction yields be improved?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as coupling 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the pyrrolo[3,2-d]pyrimidine core . Yield optimization involves controlling reaction temperature (typically 80–100°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd). Multi-step protocols, including cyclization and purification via column chromatography, are critical for high-purity yields (>90%) .

Q. What analytical techniques are recommended for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring saturation .
  • Mass spectrometry : ESI-HRMS validates molecular weight and fragmentation patterns .
  • UV/Vis spectroscopy : λmax at 229 nm and 260 nm indicates π→π* transitions in the heterocyclic system .

Q. How can solubility and stability be assessed for this compound in experimental settings?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 1–12) using HPLC or spectrophotometry .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, analyzed via TGA/DSC for thermal stability .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s bioactivity be elucidated?

  • Kinetic studies : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) using radiometric or fluorometric assays .
  • Computational modeling : Use density functional theory (DFT) to predict binding modes with biological targets (e.g., VEGFR-2) .

Q. What strategies are effective for synthesizing derivatives with enhanced pharmacological properties?

  • Substitution patterns : Introduce functional groups (e.g., hydroxyethyl, fluorophenyl) at the C7 position via Mannich reactions or nucleophilic substitutions to modulate lipophilicity and target affinity .
  • Optimization : Screen derivatives using parallel synthesis and assess ADMET properties early in development .

Q. How can in vitro biological activity be systematically evaluated?

  • Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50 values compared to reference drugs .
  • Target identification : Use siRNA knockdown or CRISPR-Cas9 to validate involvement of pathways like apoptosis or AKT signaling .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity or solubility results)?

  • Meta-analysis : Compare datasets across studies, prioritizing peer-reviewed sources over vendor-reported data.
  • Validation experiments : Replicate assays under standardized conditions (e.g., fixed solvent systems, cell passage numbers) .

Q. What computational tools are suitable for predicting interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., tankyrase) .
  • MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of predicted complexes .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • Pharmacokinetics : Administer via intravenous/oral routes in rodent models, with plasma concentrations measured via LC-MS/MS .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14^{14}C) to track compound accumulation in organs .

Q. How can regulatory considerations influence preclinical development?

  • ADMET profiling : Assess hepatic microsomal stability, CYP inhibition, and hERG channel liability early .
  • Formulation : Optimize solubility via co-solvents (e.g., PEG 400) or nanoencapsulation for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.